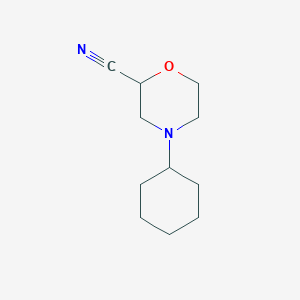

4-Cyclohexylmorpholine-2-carbonitrile

Description

Properties

IUPAC Name |

4-cyclohexylmorpholine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h10-11H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKAXNGMYVWNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCOC(C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Cyclohexylmorpholine-2-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

4-Cyclohexylmorpholine-2-carbonitrile is a morpholine derivative characterized by the presence of a cyclohexyl group and a carbonitrile functional group. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 181.27 g/mol

The morpholine ring contributes to the compound's ability to interact with biological targets, particularly in the central nervous system (CNS).

Research indicates that morpholine derivatives, including 4-Cyclohexylmorpholine-2-carbonitrile, exhibit diverse pharmacological activities. These include:

- CNS Activity : Morpholine derivatives have been shown to modulate neurotransmitter systems, which may be beneficial in treating mood disorders and neurodegenerative diseases .

- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of certain enzymes relevant to CNS pathology, including those involved in Alzheimer's disease .

- Receptor Modulation : Studies suggest that compounds with a morpholine moiety can selectively interact with various receptors, including sigma receptors and cannabinoid receptors, influencing their signaling pathways .

Toxicity and Safety Profile

Toxicological assessments have indicated that 4-Cyclohexylmorpholine-2-carbonitrile poses certain risks. It is classified as harmful if swallowed and can cause skin irritation . Understanding its toxicity profile is crucial for evaluating its therapeutic potential.

Study on Neuroprotective Effects

A notable study explored the neuroprotective effects of morpholine derivatives in animal models of neurodegeneration. The results indicated that 4-Cyclohexylmorpholine-2-carbonitrile significantly reduced neuronal death and improved cognitive function in mice subjected to neurotoxic insults. The compound was found to inhibit apoptosis pathways, suggesting its potential use in neuroprotective therapies.

Enzyme Inhibition Studies

Another research effort focused on the inhibition of γ-secretase by morpholine derivatives. It was found that 4-Cyclohexylmorpholine-2-carbonitrile effectively reduced amyloid-beta levels in transgenic mouse models, highlighting its therapeutic promise for Alzheimer's disease .

Comparative Analysis of Morpholine Derivatives

The following table summarizes the biological activities of various morpholine derivatives compared to 4-Cyclohexylmorpholine-2-carbonitrile:

| Compound | CNS Activity | Enzyme Inhibition | Toxicity Level |

|---|---|---|---|

| 4-Cyclohexylmorpholine-2-carbonitrile | Moderate | High | Moderate |

| Doxapram | High | Low | Low |

| Reboxetine | High | Moderate | Moderate |

| Aprepitant | High | Low | Low |

Scientific Research Applications

Medicinal Chemistry

4-Cyclohexylmorpholine-2-carbonitrile has garnered attention for its potential therapeutic applications, especially in the development of drugs targeting central nervous system disorders.

Pharmacological Properties

Research indicates that morpholine derivatives, including 4-cyclohexylmorpholine-2-carbonitrile, exhibit significant interactions with various receptors in the brain, making them suitable candidates for drug design. For example, morpholine-containing compounds have been linked to the modulation of sigma receptors and cannabinoid receptors, which are crucial in treating anxiety and depression .

Case Studies

A study highlighted the development of morpholine-based PI3K inhibitors, showcasing their efficacy in treating cancer by inhibiting cell proliferation pathways . The presence of the morpholine ring enhances the bioavailability and metabolic stability of these compounds, leading to prolonged therapeutic effects.

Material Science

In addition to medicinal applications, 4-cyclohexylmorpholine-2-carbonitrile is utilized in material science, particularly in polymer chemistry and coatings.

Coating Compositions

The compound has been explored as a component in non-aqueous coating compositions. These formulations benefit from the unique properties of 4-cyclohexylmorpholine-2-carbonitrile, such as improved adhesion and durability . Its inclusion in polyurethane coatings has shown promise for automotive applications, providing enhanced resistance to environmental factors.

Catalytic Applications

Research has demonstrated that 4-cyclohexylmorpholine-2-carbonitrile can act as a catalyst or co-catalyst in various organic reactions, such as amide formation and carbonylation processes. These reactions are vital for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Data Tables

The following table summarizes key findings related to the applications of 4-cyclohexylmorpholine-2-carbonitrile across different fields:

Comparison with Similar Compounds

4-(2-Cyanocyclopentyl)morpholine-2-carbonitrile

- Molecular Formula : C₁₁H₁₄N₂O

- Molar Mass : 190.24 g/mol

- Key Differences: The cyclohexyl group in the target compound is replaced with a 2-cyanocyclopentyl substituent. The cyclopentyl ring is smaller (5-membered vs. 6-membered), reducing steric hindrance but increasing ring strain. The additional nitrile group on the cyclopentyl ring may enhance reactivity in nucleophilic substitution reactions.

- Implications: The reduced bulk could improve solubility in non-polar solvents, while the dual nitrile groups might expand utility in multi-step syntheses .

1,3-Thiazole-4-carbonitrile

- Molecular Formula : C₄H₂N₂S

- Molar Mass : 110.14 g/mol

- Key Differences :

- The morpholine ring is replaced with a thiazole heterocycle (containing sulfur and nitrogen).

- The aromatic thiazole core enables π–π stacking interactions, as observed in its crystal structure .

- The nitrile group at the 4-position participates in C–H⋯N hydrogen bonding, influencing solid-state packing.

- Implications : The aromaticity of thiazole increases thermal stability but reduces flexibility compared to morpholine. This compound’s hydrogen-bonding propensity may affect solubility and crystallinity in pharmaceutical formulations .

Chromene-Carbonitrile Derivatives (e.g., Compound 1E)

- Example: 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E) Molecular Formula: C₁₇H₁₄N₂O₂ Molar Mass: 278.31 g/mol Key Differences:

- A chromene (benzopyran) core replaces the morpholine ring.

- Additional functional groups (–NH₂, –OH) introduce hydrogen-bonding capacity and polarity.

- Pharmacological relevance: Chromene derivatives are studied for antioxidant and anticancer activities.

Pyrimidine-Carbonitrile Derivatives (e.g., 4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenylpyrimidine-5-carbonitrile)

- Molecular Formula : C₂₅H₂₆N₄S

- Molar Mass : 414.57 g/mol

- Key Differences: A pyrimidine ring replaces morpholine, with a sulfanyl linker and phenyl substituents. The bulky cyclohexylamino group and aromatic systems contribute to high lipophilicity.

- Implications : Pyrimidine’s aromaticity and electron-deficient nature make it suitable for kinase inhibition studies. The sulfanyl group may enhance metabolic stability .

Research Findings and Implications

- Solubility and Reactivity : The morpholine ring in 4-cyclohexylmorpholine-2-carbonitrile balances polarity (from O/N) and lipophilicity (from cyclohexyl), making it versatile in solvent systems. In contrast, thiazole and pyrimidine derivatives prioritize aromatic interactions over solubility .

- Synthetic Utility : The nitrile group in all compared compounds serves as a handle for further functionalization (e.g., hydrolysis to amides or reduction to amines).

- Pharmacological Potential: Chromene-carbonitriles demonstrate bioactivity linked to their planar structure and polar groups, whereas the target compound’s applications remain underexplored .

Preparation Methods

Palladium-Catalyzed Reductive Coupling Method

A prominent and efficient preparation method for 4-Cyclohexylmorpholine derivatives, including 4-Cyclohexylmorpholine-2-carbonitrile, involves the palladium-catalyzed reductive coupling of aryl ethers or lignin model compounds with morpholine under hydrogen atmosphere.

- Catalyst and Conditions : The reaction typically employs palladium on carbon (Pd/C) as the catalyst, with hydrogen gas (H2) as the reducing agent. The reaction is conducted in solvents such as m-xylene or xylene at temperatures ranging from 90°C to 150°C, under hydrogen pressure (1 atm or higher) for 6 to 24 hours.

- Mechanism : The process involves cleavage of the C(Ar)-O bonds in aryl ethers to generate cyclohexanone intermediates, which then undergo reductive amination with morpholine to form the 4-cyclohexylmorpholine structure. This method avoids the use of acidic additives and heavy metal reagents, making it environmentally friendly and cost-effective.

- Advantages : High yields, broad substrate applicability (including lignin-derived compounds), and green chemistry features such as mild conditions and avoidance of toxic reagents.

| Reagent/Condition | Quantity/Details |

|---|---|

| Pd/C catalyst | 1 mol% (e.g., 10.6 mg for 0.5 mmol substrate) |

| Morpholine | 0.6 mmol |

| Cyclohexanone or lignin model compound | 0.5 mmol |

| Solvent | m-Xylene or xylene, 5-100 mL |

| Temperature | 90-150 °C |

| Pressure | 1 atm H2 or ethylene atmosphere |

| Reaction time | 6-24 hours |

| Workup | Filtration, solvent removal, silica gel chromatography |

- Zheng et al. (2021) demonstrated that various 4-cyclohexylmorpholines could be synthesized in good yields using Pd/C catalysis without acidic additives, highlighting the broad applicability of this method to aryl ethers and lignin model compounds.

- The reaction mechanism involves formation of cyclohexanone intermediates followed by reductive amination, confirmed by mechanistic studies.

- A patent-like method describes mixing lignin model compounds and morpholine ether amines in m-xylene with Pd/C catalyst, stirring at 90-150°C for 6-12 hours under hydrogen atmosphere, followed by cooling and filtration to isolate the product. This method is noted for its low cost, environmental friendliness, and efficiency.

Non-Aerobic Pd/C–Ethylene Catalytic System

Another preparation approach involves the reaction of cyclohexanone with morpholine under a non-aerobic atmosphere using Pd/C catalyst and ethylene gas.

- Reaction Conditions : The reaction is carried out in xylene solvent at 150°C under 1 atm ethylene pressure for 24 hours.

- Mechanism : Initially, cyclohexanone reacts with morpholine to form a hemiaminal, which dehydrates to an imine. The Pd/C catalyst facilitates hydrogen loss from the imine or enamine intermediates, leading to the formation of 4-cyclohexylmorpholine derivatives.

- Outcomes : This method yields a mixture of N-phenylmorpholine and N-cyclohexylmorpholine, with the latter being a key intermediate for further functionalization to 4-cyclohexylmorpholine-2-carbonitrile.

| Step | Details |

|---|---|

| Catalyst | 5% Pd/C (1 mol%) |

| Substrates | Cyclohexanone (0.5 mmol), Morpholine (0.6 mmol) |

| Solvent | Xylene (5 mL) |

| Atmosphere | 1 atm ethylene gas |

| Temperature | 150 °C |

| Reaction time | 24 hours |

| Workup | Cooling, filtration, solvent removal, silica gel chromatography |

- The reaction proceeds via imine and enamine intermediates, which are hydrogenated on Pd/C to yield 4-cyclohexylmorpholine compounds.

- The method is the first reported to convert cyclohexanones to arylamines under non-aerobic conditions using palladium catalysis.

- The reaction’s selectivity and yield depend on the reaction atmosphere and catalyst presence, with ethylene atmosphere favoring the desired product formation.

Summary Table of Preparation Methods

Q & A

Q. What are the recommended synthetic routes for 4-Cyclohexylmorpholine-2-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with cyclohexylamine and morpholine precursors. Key steps include nucleophilic substitution to form the morpholine ring and subsequent nitrile introduction via cyanation reactions (e.g., using trimethylsilyl cyanide or metal-catalyzed protocols). Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., CuCN for nitrile formation). Monitoring intermediates via TLC and HPLC ensures purity .

Q. Which spectroscopic techniques are critical for characterizing 4-Cyclohexylmorpholine-2-carbonitrile?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the cyclohexyl and morpholine moieties, with distinct shifts for nitrile carbons (~110–120 ppm).

- IR Spectroscopy : A sharp absorption band at ~2200–2250 cm confirms the C≡N stretch.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 221.25 for CHNO).

- X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strain in the morpholine ring .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to track degradation products. For pH stability, prepare buffered solutions (pH 1–13) and incubate at 25°C and 40°C. Monitor nitrile hydrolysis (e.g., conversion to carboxylic acid) via IR or NMR. Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions .

Advanced Research Questions

Q. How can discrepancies in reported crystal structure parameters (e.g., bond lengths, angles) be resolved?

- Methodological Answer : Use software like ORTEP-3 to visualize and refine crystallographic data . Compare experimental results (e.g., monoclinic P2/c symmetry, β = 94.7°) with DFT-optimized geometries. Address outliers by re-examining data collection (e.g., radiation source alignment in XRD) and applying thermal ellipsoid corrections. Cross-validate with literature (e.g., Acta Crystallographica Section E reports) .

Q. What computational strategies predict the reactivity of 4-Cyclohexylmorpholine-2-carbonitrile in nucleophilic environments?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., nitrile carbon). Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model solvation effects on reaction pathways. Validate predictions with kinetic studies using pseudo-first-order conditions .

Q. How can researchers address contradictions in biological activity data across studies?

- Methodological Answer : Apply meta-analysis to harmonize datasets, accounting for variables like cell line specificity (e.g., HEK293 vs. HeLa) and assay protocols (e.g., IC vs. EC). Use structural analogs (e.g., 4-Benzylmorpholine-3-carboxylic acid) as positive controls. Validate mechanisms via knock-out models or isotopic labeling .

Notes for Methodological Rigor

- Synthetic Reproducibility : Document reaction yields and purity thresholds (e.g., >95% by HPLC) to align with CAS Common Chemistry standards .

- Data Validation : Use IUCr-validated crystallographic data (e.g., CCDC codes) and cross-check spectral libraries (NIST Chemistry WebBook) .

- Ethical Reporting : Disclose computational parameters (e.g., basis sets, convergence criteria) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.